molecular formula C17H13N3O4S B2797279 3-methoxy-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide CAS No. 313660-15-0

3-methoxy-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide

Cat. No.: B2797279
CAS No.: 313660-15-0
M. Wt: 355.37
InChI Key: YUPGWHRQORAOCH-UHFFFAOYSA-N
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Description

3-Methoxy-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide (hereafter referred to as Compound A) is a small organic molecule featuring a benzamide core substituted with a methoxy group at the 3-position and a 4-nitrophenyl-functionalized thiazole ring at the N-terminus. Its structure combines electron-withdrawing (nitro) and electron-donating (methoxy) groups, making it a candidate for diverse biological applications, including enzyme inhibition and plant growth modulation.

Properties

IUPAC Name

3-methoxy-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O4S/c1-24-14-4-2-3-12(9-14)16(21)19-17-18-15(10-25-17)11-5-7-13(8-6-11)20(22)23/h2-10H,1H3,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUPGWHRQORAOCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the thiazole ring, followed by the introduction of the nitrophenyl group and the methoxybenzamide moiety. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-methoxy-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups in place of the methoxy group.

Scientific Research Applications

Anticancer Activity

Mechanisms of Action
Research indicates that compounds containing thiazole moieties, such as 3-methoxy-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide, exhibit significant anticancer properties. These compounds often act by inducing apoptosis in cancer cells and inhibiting cell proliferation. For example, a study demonstrated that thiazole derivatives showed promising activity against human cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells, with IC50 values indicating effective cytotoxicity .

Case Studies

  • Study on Thiazole Derivatives : A series of thiazole derivatives were synthesized and evaluated for their anticancer properties. Among these, specific analogues exhibited potent activity against various cancer cell lines, highlighting the importance of structural modifications in enhancing efficacy .
  • Combination Therapies : The incorporation of thiazole rings in combination therapies has been explored to improve therapeutic outcomes against resistant cancer types. The synergistic effects observed in some combinations suggest that these compounds could be pivotal in developing novel treatment regimens .

Antimicrobial Properties

Antibacterial and Antifungal Activities
The compound has been tested for its antimicrobial efficacy against a range of pathogens. Thiazole derivatives have shown activity against Gram-positive and Gram-negative bacteria as well as fungi. The Minimal Inhibitory Concentration (MIC) values for certain derivatives indicate strong antibacterial effects, particularly against strains such as Escherichia coli and Staphylococcus aureus .

Notable Findings

  • Thiazole-Based Antibiotics : Research has identified specific thiazole compounds that display comparable or superior activity to conventional antibiotics like chloramphenicol. For instance, one study reported a thiazole derivative with an MIC of 3.125 µg/mL against Staphylococcus aureus .
  • In Vivo Studies : In vivo studies have further validated the antibacterial potential of these compounds, showing significant reductions in bacterial load in infected models .

Other Therapeutic Applications

Neuroprotective Effects
Emerging research suggests that thiazole derivatives may also possess neuroprotective properties. Some studies indicate that these compounds can inhibit neurodegenerative processes associated with diseases like Alzheimer's by modulating pathways related to oxidative stress and inflammation .

Antiparasitic Activity
Thiazole derivatives have been investigated for their antiparasitic effects, particularly against Trypanosoma species responsible for human African trypanosomiasis. Certain derivatives have shown promising results in murine models, indicating potential for further development into therapeutic agents .

Summary Table of Applications

ApplicationMechanism/ActivityReference
AnticancerInduces apoptosis; inhibits proliferation ,
AntimicrobialEffective against bacteria and fungi ,
NeuroprotectiveModulates oxidative stress and inflammation ,
AntiparasiticEffective against Trypanosoma species ,

Mechanism of Action

The mechanism of action of 3-methoxy-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The nitrophenyl group and thiazole ring are key functional groups that contribute to its biological activity. The compound may inhibit certain enzymes or receptors, leading to its observed effects in biological systems.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural variations among analogues include modifications to:

  • Benzamide substituents (e.g., methoxy, sulfamoyl, halogens).
  • Thiazole-linked aryl groups (e.g., nitrophenyl, methylphenyl, pyridinyl).
Table 1: Structural and Functional Comparison of Compound A with Analogues
Compound Name Benzamide Substituent Thiazole Substituent Biological Activity/Data Reference
3-Methoxy-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide (Compound A ) 3-Methoxy 4-Nitrophenyl Not explicitly reported N/A
N-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide 2-Phenoxy 4-Methylphenyl 129.23% plant growth modulation (p < 0.05)
4-(Dimethylsulfamoyl)-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide 4-Dimethylsulfamoyl 3-Nitrophenyl Used in solubility/pharmacokinetic studies
2-{3-[(2-{4-[4-Nitrophenyl]-thiazol-2-yl}hydrazin-1-ylidene)methyl]-phenyl}benzamide bromide (EMAC2063) 2-Benzamide (modified) 4-Nitrophenyl 89.39% synthesis yield; HIV-1 RT inhibition
3-Methoxy-N-[4-methyl-3-[(4-pyridin-3-yl-1,3-thiazol-2-yl)amino]phenyl]benzamide (M6) 3-Methoxy Pyridin-3-yl Docking score: -9.61 (SARS-CoV-2 protease)
2,5-Dichloro-N-(4-{4-nitrophenyl}-1,3-thiazol-2-yl)benzamide 2,5-Dichloro 4-Nitrophenyl Molar mass: 394.23 g/mol

Key Findings from Comparative Studies

Substituent Impact on Biological Activity: Thiazole-linked aryl groups: The 4-nitrophenyl group in Compound A and EMAC2063 contrasts with the 4-methylphenyl group in N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide . The latter exhibits superior plant growth modulation (129.23%), suggesting electron-donating methyl groups enhance activity in this context. Benzamide modifications: Replacing the methoxy group in Compound A with a sulfamoyl group (e.g., 4-(dimethylsulfamoyl)-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide ) may improve solubility but reduce target specificity.

Synthesis and Stability: EMAC2063, a hydrazone derivative of Compound A, achieved an 89.39% synthesis yield , indicating feasible scalability for nitro-substituted thiazoles.

Molecular Docking and Binding Affinity :

  • Compound A ’s methoxy group may contribute to hydrogen bonding in target interactions, as seen in M6’s docking score (-9.61) against SARS-CoV-2 protease . Pyridinyl-substituted thiazoles (e.g., M6) exhibit lower affinity compared to nitrophenyl derivatives, highlighting the nitro group’s role in π-π stacking.

Biological Activity

3-Methoxy-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 3-methoxy-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide is C17H13N3O4SC_{17}H_{13}N_{3}O_{4}S with a molecular weight of 355.4 g/mol. The structure features a methoxy group, a nitrophenyl group, and a thiazole ring, which contribute to its biological properties.

Biological Activity Overview

Research has indicated that compounds containing thiazole and nitrophenyl groups often exhibit diverse biological activities, including:

  • Antitumor Activity : Several studies have shown that thiazole derivatives can inhibit tumor growth. For instance, compounds similar to 3-methoxy-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide have demonstrated cytotoxicity against various cancer cell lines, with IC50 values indicating effective concentrations for inhibiting cell proliferation .
  • Antimicrobial Properties : The presence of the nitrophenyl group enhances the antimicrobial activity of benzamides. Compounds with similar structures have been reported to exhibit significant antibacterial and antifungal effects .
  • Enzyme Inhibition : The compound may interact with specific enzymes, potentially acting as an inhibitor. For example, studies on related thiazole compounds have shown their ability to inhibit key enzymes involved in cancer metabolism .

The mechanism by which 3-methoxy-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide exerts its biological effects likely involves multiple pathways:

  • Interaction with Cellular Targets : The nitrophenyl moiety can form hydrogen bonds with target proteins or enzymes, altering their activity.
  • Induction of Apoptosis : Similar compounds have been shown to induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .
  • Inhibition of Cell Proliferation : The compound may interfere with cell cycle progression, leading to reduced proliferation rates in cancerous cells.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntitumorIC50 values < 5 µg/mL against various cancer lines
AntimicrobialSignificant inhibition against bacteria and fungi
Enzyme InhibitionInhibition of key metabolic enzymes

Case Study: Antitumor Efficacy

A study investigating the antitumor properties of thiazole derivatives found that compounds similar to 3-methoxy-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide demonstrated promising results in inhibiting tumor growth in vitro. The study reported an IC50 value of approximately 1.98 µg/mL against A431 cells (human epidermoid carcinoma), indicating strong cytotoxic potential .

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